3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide: is an ionic liquid composed of a 3-hexyl-1-methyl-1,2-dihydroimidazolium cation and an iodide anion. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide typically involves the reaction of 1-hexylimidazole with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and filtration, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide anion can be replaced by other anions such as chloride, bromide, or nitrate through metathesis reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the imidazolium cation can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the iodide anion with other anions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of various oxidized or reduced forms of the imidazolium cation.
Wissenschaftliche Forschungsanwendungen
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide exerts its effects is primarily related to its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making the compound an effective catalyst and solvent in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylimidazolium iodide: Similar structure but with an ethyl group instead of a hexyl group.
1-Hexyl-3-methylimidazolium bromide: Similar structure but with a bromide anion instead of an iodide anion.
1-Hexyl-3-methylimidazolium nitrate: Similar structure but with a nitrate anion instead of an iodide anion.
Uniqueness: 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide is unique due to its specific combination of a hexyl group and an iodide anion, which imparts distinct properties such as higher thermal stability and specific solubility characteristics compared to its analogs .
Eigenschaften
Molekularformel |
C10H21IN2 |
---|---|
Molekulargewicht |
296.19 g/mol |
IUPAC-Name |
3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C10H20N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-9H,3-7,10H2,1-2H3;1H |
InChI-Schlüssel |
BZOWMAXZYKBNPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C[NH+](C=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.